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Compound of Interest

Compound Name: 2-Fluoro-3-methylphenol

Cat. No.: B1315178 Get Quote

FOR IMMEDIATE RELEASE

Shanghai, China – December 27, 2025 – 2-Fluoro-3-methylphenol, a unique aromatic

compound, is gaining significant traction as a versatile building block in the realms of

pharmaceutical and agrochemical research and development. Its strategic incorporation of a

fluorine atom and a methyl group on the phenolic ring imparts desirable physicochemical

properties to target molecules, making it a valuable intermediate in the synthesis of a wide

array of complex organic compounds.

2-Fluoro-3-methylphenol (CAS No. 77772-72-6) is a colorless to light yellow liquid with a

molecular formula of C₇H₇FO.[1] The presence of the fluorine atom can significantly enhance

the metabolic stability, bioavailability, and binding affinity of drug candidates and

agrochemicals.[2] This has led to its increasing use in the synthesis of novel therapeutic agents

and advanced crop protection solutions.

This document provides detailed application notes and experimental protocols for the use of 2-
Fluoro-3-methylphenol in key organic transformations, offering valuable insights for

researchers, scientists, and professionals in drug development.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-3-methylphenol is presented

below, providing essential data for its handling and use in synthetic protocols.
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Property Value Reference

CAS Number 77772-72-6 [1]

Molecular Formula C₇H₇FO [1]

Molecular Weight 126.13 g/mol [1]

Appearance Colorless to light yellow liquid [1]

Boiling Point 174.2 ± 20.0 °C at 760 mmHg [1]

Density 1.2 ± 0.1 g/cm³ [1]

Vapor Pressure 0.9 ± 0.3 mmHg at 25°C [1]

Refractive Index 1.520 [1]

Applications in Organic Synthesis
2-Fluoro-3-methylphenol serves as a crucial precursor in a variety of synthetic

transformations. Its phenolic hydroxyl group allows for a range of reactions, including

etherification and esterification, while the aromatic ring can be further functionalized. The

fluorine substituent plays a key role in modulating the electronic properties and reactivity of the

molecule.

Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of

ethers. In this reaction, the hydroxyl group of 2-Fluoro-3-methylphenol is deprotonated by a

strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an

alkyl halide, forming an ether linkage. This reaction is particularly useful for introducing a

variety of side chains to the phenolic oxygen.

A representative workflow for the Williamson ether synthesis using 2-Fluoro-3-methylphenol
is depicted below:
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2.
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Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 2-(2-Fluoro-3-methylphenoxy)acetic acid

This protocol describes the synthesis of a phenoxyacetic acid derivative, a common structural

motif in herbicides.

Materials:

2-Fluoro-3-methylphenol

Ethyl bromoacetate

Potassium carbonate (K₂CO₃)

Acetone

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1315178?utm_src=pdf-body-img
https://www.benchchem.com/product/b1315178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Ether Formation:

To a solution of 2-Fluoro-3-methylphenol (1.0 eq) in acetone, add potassium carbonate

(1.5 eq) and ethyl bromoacetate (1.1 eq).

The reaction mixture is stirred and heated at reflux for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, the mixture is cooled to room temperature and the solvent is removed

under reduced pressure.

The residue is partitioned between water and ethyl acetate. The organic layer is washed

with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude ethyl 2-(2-

fluoro-3-methylphenoxy)acetate.

Hydrolysis:

The crude ester is dissolved in a mixture of ethanol and water.

An aqueous solution of sodium hydroxide (2.0 eq) is added, and the mixture is stirred at

room temperature overnight.

The ethanol is removed under reduced pressure, and the aqueous solution is washed with

diethyl ether.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1315178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The aqueous layer is acidified with concentrated HCl to pH ~2, resulting in the

precipitation of the product.

The solid is collected by filtration, washed with cold water, and dried to afford 2-(2-fluoro-3-

methylphenoxy)acetic acid.

Reactant Molar Eq.
Catalyst/
Base

Solvent
Temp.
(°C)

Time (h) Yield (%)

2-Fluoro-3-

methylphe

nol

1.0
K₂CO₃ (1.5

eq)
Acetone Reflux 4-6 >90 (Ester)

Ethyl

bromoacet

ate

1.1

Ethyl 2-(2-

fluoro-3-

methylphe

noxy)aceta

te

1.0
NaOH (2.0

eq)
EtOH/H₂O RT 12 >95 (Acid)

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an

alcohol and an aryl halide. This reaction is particularly useful for the synthesis of diaryl ethers.

While traditional Ullmann conditions often require harsh conditions, modern modifications have

made it a more versatile tool in organic synthesis.

A general representation of the Ullmann condensation is as follows:
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Caption: General scheme of the Ullmann condensation.

Experimental Protocol: Synthesis of a Diaryl Ether Derivative

This protocol outlines a general procedure for the Ullmann condensation of 2-Fluoro-3-
methylphenol with an activated aryl halide.

Materials:

2-Fluoro-3-methylphenol

Aryl halide (e.g., 4-iodonitrobenzene)

Copper(I) iodide (CuI)

N,N-Dimethylglycine
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Cesium carbonate (Cs₂CO₃)

Dioxane

Procedure:

To a reaction vessel, add 2-Fluoro-3-methylphenol (1.2 eq), the aryl halide (1.0 eq), CuI

(0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

Anhydrous dioxane is added, and the mixture is heated to 90-110 °C for 12-24 hours.

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and

filtered through a pad of Celite.

The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

The crude product is purified by column chromatography on silica gel.

Aryl
Halide

Catalyst Ligand Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

4-

Iodonitro

benzene

CuI (10

mol%)

N,N-

Dimethyl

glycine

(20

mol%)

Cs₂CO₃

(2.0 eq)
Dioxane 100 18 75-85

2-

Bromopy

ridine

CuI (10

mol%)

1,10-

Phenanth

roline (20

mol%)

K₃PO₄

(2.0 eq)
Toluene 110 24 60-70

Conclusion
2-Fluoro-3-methylphenol is a highly valuable and versatile building block in organic synthesis.

Its unique substitution pattern allows for the straightforward introduction of a fluorinated
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methylphenyl moiety into a wide range of molecules. The protocols outlined in this document

for Williamson ether synthesis and Ullmann condensation demonstrate its utility in forming key

C-O bonds, which are prevalent in many biologically active compounds. The strategic use of

this intermediate will undoubtedly continue to contribute to the development of new and

improved pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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